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molecular formula C6H4FNO2 B1296461 2-Fluoroisonicotinic acid CAS No. 402-65-3

2-Fluoroisonicotinic acid

Cat. No. B1296461
M. Wt: 141.1 g/mol
InChI Key: JMPFWDWYGOWUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524911B2

Procedure details

A mixture of 2-fluoro-4-iodoaniline (20.0 g, 84.38 mmol) in dry THF (80 mL) was cooled to −67° C. (dry ice/IPA bath) under nitrogen, prior to slow addition of 1.0 M lithium bis(trimethylsilyl)amide (255 mL, 255 mmol) via addition funnel, at a rate that kept the internal temp below −59° C. (˜2 h). After final addition, the yellow-green slurry was stirred for 30 min and then treated with 2-fluoroisonicotinic acid (8.0 g, 56.69 mmol). The bath was not removed, but the contents were allowed to slowly warm to room temp. After 4 days, the dark slurry was poured into a biphasic mixture of aqueous 2.0 N sodium hydroxide (1000 mL) and ethyl acetate (150 mL). The aqueous layer was separated and the organics were again extracted with base (1000 mL). The pH of the two aqueous layers was adjusted to ˜2 with concentrated hydrochloric acid. A yellow solid precipitated, which was filtered. The resultant yellow cake was washed with water (2×400 mL) and dried under high vacuum at 40° C. (17-19 g). LC/MS [(5.2 min; 359 (M+1)].
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
dry ice IPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
255 mL
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)=O.CC(O)C.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].F[C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][N:36]=1)[C:31]([OH:33])=[O:32]>C1COCC1>[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:34]1[CH:35]=[N:36][CH:28]=[CH:29][C:30]=1[C:31]([OH:33])=[O:32] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
dry ice IPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(C)O
Step Three
Name
Quantity
255 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CN1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the yellow-green slurry was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via addition funnel
CUSTOM
Type
CUSTOM
Details
the internal temp below −59° C. (˜2 h)
Duration
2 h
ADDITION
Type
ADDITION
Details
After final addition
CUSTOM
Type
CUSTOM
Details
The bath was not removed
WAIT
Type
WAIT
Details
After 4 days
Duration
4 d
ADDITION
Type
ADDITION
Details
the dark slurry was poured into a biphasic mixture of aqueous 2.0 N sodium hydroxide (1000 mL) and ethyl acetate (150 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the organics were again extracted with base (1000 mL)
CUSTOM
Type
CUSTOM
Details
A yellow solid precipitated
FILTRATION
Type
FILTRATION
Details
which was filtered
WASH
Type
WASH
Details
The resultant yellow cake was washed with water (2×400 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 40° C. (17-19 g)
CUSTOM
Type
CUSTOM
Details
5.2 min
Duration
5.2 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C=CC(=C1)I)NC1=C(C(=O)O)C=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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